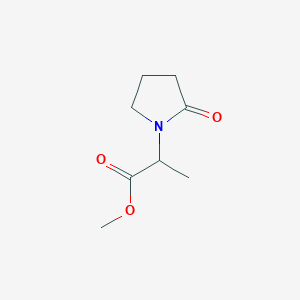
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of Methyl 2-(2-oxopyrrolidin-1-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-oxo-3-pyrrolidinyldicarboxamide with Boc-methyl carbamate to yield the desired product . Another approach includes the reaction of 1-pyrrolidineacetic acid with methyl iodide in the presence of a base to form the methyl ester . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic effects . In medicine, it is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals . Additionally, it finds applications in the industry for the production of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of Methyl 2-(2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind to enantioselective proteins and exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-oxopyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as Methyl 3-(2-oxopyrrolidin-1-yl)propanoate and Ibuzatrelvir . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, Ibuzatrelvir is an experimental antiviral drug with enhanced oral bioavailability, while Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is used in pharmaceutical testing . The uniqueness of this compound lies in its specific chemical structure and versatile applications in various scientific fields.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 2-(2-oxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H13NO3/c1-6(8(11)12-2)9-5-3-4-7(9)10/h6H,3-5H2,1-2H3 |
Clé InChI |
HXNLHATYZGHFHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















